molecular formula C11H11F2NO5 B2641155 2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid CAS No. 851288-85-2

2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid

Cat. No.: B2641155
CAS No.: 851288-85-2
M. Wt: 275.208
InChI Key: XJVJRFSCYJJILF-UHFFFAOYSA-N
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Description

2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a formamidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid typically involves multiple steps, starting with the preparation of the difluoromethoxy and methoxy-substituted phenyl ring. This can be achieved through electrophilic aromatic substitution reactions, where appropriate reagents are used to introduce the difluoromethoxy and methoxy groups onto the phenyl ring. The formamidoacetic acid moiety is then introduced through a series of reactions involving formylation and subsequent amide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and other process aids can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing difluoromethoxy and methoxy groups.

    Biology: It may serve as a probe or ligand in studies involving enzyme interactions or receptor binding, due to its unique structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid include other phenylformamidoacetic acids with different substituents on the phenyl ring, such as:

  • 2-{[4-(Trifluoromethoxy)-3-methoxyphenyl]formamido}acetic acid
  • 2-{[4-(Methoxy)-3-methoxyphenyl]formamido}acetic acid
  • 2-{[4-(Chloromethoxy)-3-methoxyphenyl]formamido}acetic acid

Uniqueness

The uniqueness of this compound lies in the presence of both difluoromethoxy and methoxy groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO5/c1-18-8-4-6(10(17)14-5-9(15)16)2-3-7(8)19-11(12)13/h2-4,11H,5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJRFSCYJJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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